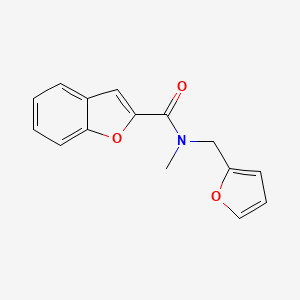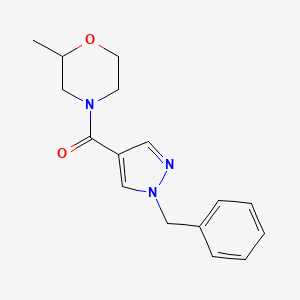
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BML-210, and it has been studied extensively for its biological and pharmacological properties.
作用机制
BML-210 exerts its biological effects through the inhibition of COX-2 and PDE4. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 reduces the production of these mediators, leading to an anti-inflammatory effect. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in various physiological processes. Inhibition of PDE4 increases the levels of cAMP, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been studied for its potential use in treating neurodegenerative diseases. BML-210 has been shown to inhibit the activity of COX-2 and PDE4, leading to a reduction in the production of inflammatory mediators and an increase in the levels of cAMP. These effects have been shown to be dose-dependent.
实验室实验的优点和局限性
BML-210 has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a relatively simple method. It has been studied extensively for its biological and pharmacological properties, making it a well-characterized compound. However, there are also some limitations to using BML-210 in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action may not be fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for the study of BML-210. One potential direction is the development of more potent and selective inhibitors of COX-2 and PDE4. Another direction is the investigation of BML-210's potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of BML-210 and its potential applications in various fields. Additionally, the development of new synthetic methods for BML-210 may increase its availability and facilitate further research.
合成方法
The synthesis of (1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 1-benzyl-4-chloropyrazole with 2-methylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. This method has been reported to yield high-purity BML-210.
科学研究应用
BML-210 has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. BML-210 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
属性
IUPAC Name |
(1-benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-10-18(7-8-21-13)16(20)15-9-17-19(12-15)11-14-5-3-2-4-6-14/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCVQSWFGNKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
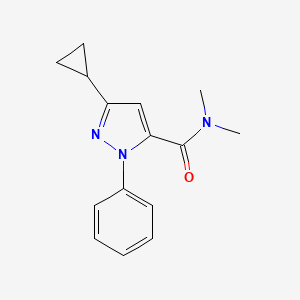

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
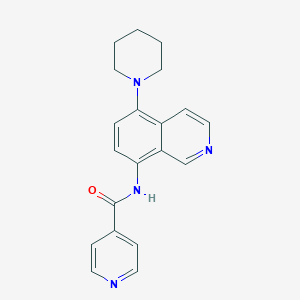
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
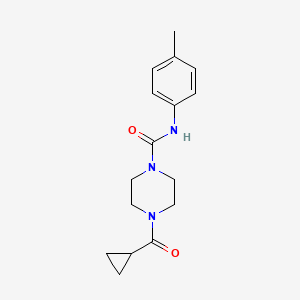
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
